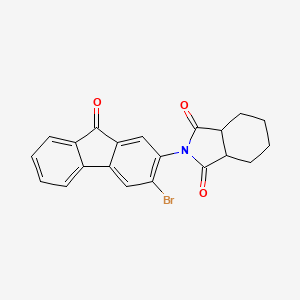![molecular formula C11H14BNO3 B14002187 6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol typically involves the reaction of a benzo[c][1,2]oxaborole derivative with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction temperature and solvent choice are critical factors that influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying various biological processes.
Medicine: It is being investigated for its potential therapeutic properties, including antifungal and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials with unique properties, such as enhanced adhesion and self-healing capabilities.
Wirkmechanismus
The mechanism of action of 6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s boron atom plays a crucial role in these interactions, often forming reversible covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxybenzo[c][1,2]oxaborol: Another boron-containing heterocycle with similar structural features.
6-Aminobenzo[c][1,2]oxaborol: A derivative with an amino group instead of a morpholine group.
Uniqueness
6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol is unique due to its morpholine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Eigenschaften
Molekularformel |
C11H14BNO3 |
|---|---|
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
4-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)morpholine |
InChI |
InChI=1S/C11H14BNO3/c14-12-11-7-10(2-1-9(11)8-16-12)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 |
InChI-Schlüssel |
UPNYIYNFAWMEDZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC(=C2)N3CCOCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


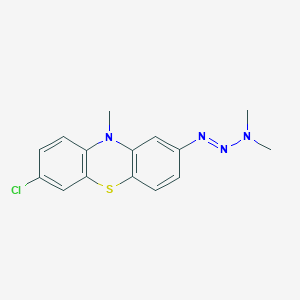
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
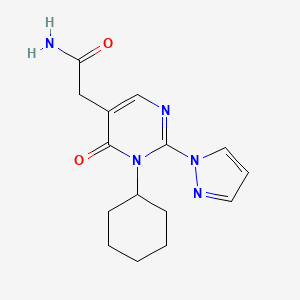
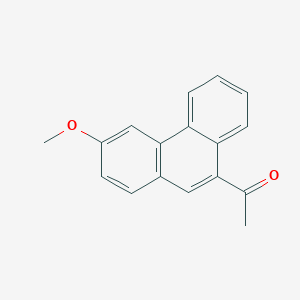
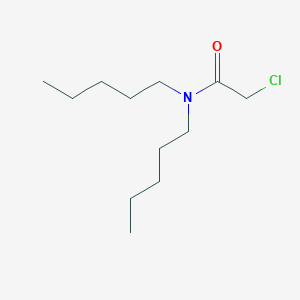
![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
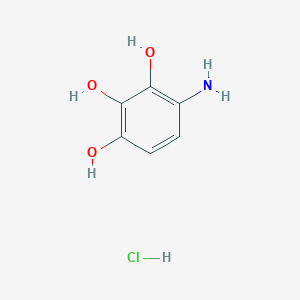
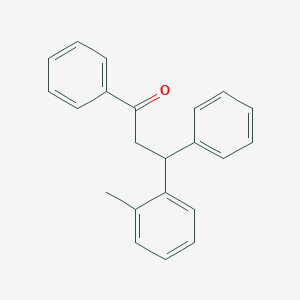
![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)
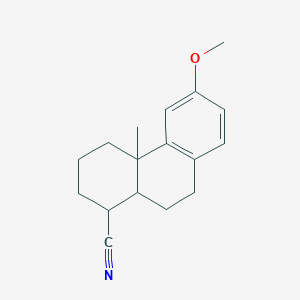
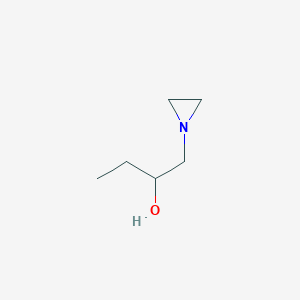
![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
